molecular formula C5H10N2O2S B14729248 N-(2-Amino-2-oxoethyl)-3-mercaptopropanamide CAS No. 6182-86-1

N-(2-Amino-2-oxoethyl)-3-mercaptopropanamide

Katalognummer: B14729248
CAS-Nummer: 6182-86-1
Molekulargewicht: 162.21 g/mol
InChI-Schlüssel: GYSMOBZYFFOGQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Amino-2-oxoethyl)-3-mercaptopropanamide is an organic compound with the molecular formula C5H10N2O2S It is characterized by the presence of an amino group, a mercapto group, and an amide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-2-oxoethyl)-3-mercaptopropanamide typically involves the reaction of glycine with acrylamide or acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Glycine} + \text{Acrylamide} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and controlled temperature and pressure conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Amino-2-oxoethyl)-3-mercaptopropanamide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenated compounds or other electrophiles.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Substituted amides.

Wissenschaftliche Forschungsanwendungen

N-(2-Amino-2-oxoethyl)-3-mercaptopropanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of N-(2-Amino-2-oxoethyl)-3-mercaptopropanamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, including those involved in inflammation and cancer.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Amino-2-oxoethyl)acrylamide
  • N-(2-Amino-2-oxoethyl)benzamide
  • N-(2-Amino-2-oxoethyl)ethanediamide

Uniqueness

N-(2-Amino-2-oxoethyl)-3-mercaptopropanamide is unique due to the presence of both an amino group and a mercapto group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

6182-86-1

Molekularformel

C5H10N2O2S

Molekulargewicht

162.21 g/mol

IUPAC-Name

N-(2-amino-2-oxoethyl)-3-sulfanylpropanamide

InChI

InChI=1S/C5H10N2O2S/c6-4(8)3-7-5(9)1-2-10/h10H,1-3H2,(H2,6,8)(H,7,9)

InChI-Schlüssel

GYSMOBZYFFOGQT-UHFFFAOYSA-N

Kanonische SMILES

C(CS)C(=O)NCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.